![molecular formula C22H21BrClN3OS B2637216 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226426-84-1](/img/structure/B2637216.png)
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes bromophenyl, chlorophenyl, imidazole, thioether, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Introduction of the Bromophenyl and Chlorophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Attachment of the Piperidine Moiety: The final step involves the reaction of the thioether intermediate with piperidine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | 6.25 µg/mL |
Similar Imidazole Derivative | Staphylococcus aureus (MRSA) | 12.5 µg/mL |
The antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies have indicated that similar imidazole derivatives can inhibit cancer cell proliferation, particularly against breast and colon cancer cells. For instance, certain derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines .
Research Applications
The applications of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone in scientific research include:
Medicinal Chemistry
- As a lead compound for developing new antimicrobial or anticancer agents.
- Investigating its pharmacological properties for potential therapeutic uses.
Biochemical Assays
- Serving as a probe or inhibitor to study specific biological pathways or enzyme functions.
Material Science
- Potential applications in developing new materials or as catalysts in chemical reactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The bromophenyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-((5-Phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Lacks the bromine and chlorine substituents, which may result in different biological activity and chemical reactivity.
2-((5-(4-Methylphenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Contains a methyl group instead of a bromine atom, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both bromine and chlorine atoms in 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to enhanced or unique biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H22BrClN3S, with a molecular weight of approximately 524.86 g/mol. The structure features an imidazole ring, piperidine group, and halogenated phenyl substituents, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | 6.25 µg/mL |
Similar Imidazole Derivative | Staphylococcus aureus (MRSA) | 12.5 µg/mL |
These results suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 2.14 ± 0.003 |
Urease | 6.28 ± 0.003 |
These values indicate a strong inhibitory effect compared to standard reference compounds, suggesting potential therapeutic applications in treating conditions associated with these enzymes .
The biological activity of this compound is likely mediated through several mechanisms:
- Binding Affinity : The presence of halogenated phenyl groups may enhance binding affinity to biological targets such as enzymes and receptors.
- Structural Modulation : The imidazole ring can participate in hydrogen bonding and π-stacking interactions, facilitating tighter binding to target proteins.
- Enzyme Interaction : For enzyme inhibition, the compound may mimic substrate structures or bind to active sites, preventing substrate access.
Study on Antimicrobial Efficacy
In a recent study, a series of imidazole derivatives were synthesized and screened for antimicrobial activity against clinical strains of bacteria. The compound demonstrated significant inhibition against E. coli and Staphylococcus aureus, with MIC values comparable to established antibiotics .
Neuroprotective Potential
Another study assessed the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, suggesting a potential role in treating Alzheimer's disease .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrClN3OS/c23-17-6-4-16(5-7-17)20-14-25-22(27(20)19-10-8-18(24)9-11-19)29-15-21(28)26-12-2-1-3-13-26/h4-11,14H,1-3,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPSTBQBPQLVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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